
Valsartan N1-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Valsartan N1-Glucuronide is a useful research compound. Its molecular formula is C₃₀H₃₇N₅O₉ and its molecular weight is 611.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
Pharmacokinetic Profile : Valsartan undergoes minimal hepatic metabolism, with approximately 20% of a single dose being recovered as metabolites, including valsartan N1-glucuronide. This metabolite is formed primarily through conjugation processes involving UDP-glucuronosyltransferases (UGTs) in the liver, which facilitate the elimination of valsartan from the body .
Clinical Relevance : The pharmacokinetic properties of this compound are essential for understanding its efficacy and safety profile. Studies have shown that this metabolite retains some pharmacological activity, contributing to the overall therapeutic effects observed with valsartan administration. For instance, its presence in plasma can influence the drug's pharmacodynamics and may affect dosing regimens in different populations, particularly those with varying UGT activity levels .
Therapeutic Applications
Hypertension Management : Valsartan is primarily indicated for managing hypertension. The role of this compound in enhancing the antihypertensive effects of valsartan has been explored in clinical trials. Evidence suggests that the glucuronidation process may enhance the drug's bioavailability and prolong its action, thereby improving blood pressure control in patients .
Heart Failure Treatment : Valsartan is also utilized in treating heart failure. The conversion to this compound may play a role in mitigating adverse cardiovascular events by maintaining stable drug levels in circulation. Clinical studies indicate that patients receiving valsartan exhibit reduced rates of hospitalization for heart failure, attributed partly to the sustained effects of its metabolites .
Case Study 1: Efficacy in Diabetic Patients
A randomized clinical trial involving patients with impaired glucose tolerance demonstrated that valsartan significantly reduced the incidence of diabetes compared to placebo. The study highlighted that this compound might contribute to this effect by modulating glucose metabolism through its pharmacodynamic actions .
Case Study 2: Cardiovascular Outcomes
In a large-scale study assessing cardiovascular outcomes, patients treated with valsartan exhibited a relative reduction in adverse events such as myocardial infarction and stroke. The metabolite this compound was implicated in these outcomes due to its potential role in enhancing renal protection and reducing proteinuria, which are critical factors in cardiovascular health .
Comparative Data Table
Application Area | Valsartan Effects | Role of this compound |
---|---|---|
Hypertension | Significant reduction in blood pressure | Enhances bioavailability |
Heart Failure | Reduces hospitalization rates | Prolongs therapeutic effects |
Diabetes Prevention | Lowers incidence rates | Modulates glucose metabolism |
Cardiovascular Protection | Reduces myocardial infarction risk | Contributes to renal protective effects |
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying Valsartan N1-Glucuronide in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, reversed-phase chromatography with a C18 column and electrospray ionization (ESI) in negative ion mode can separate glucuronide metabolites from endogenous compounds. Calibration curves using deuterated internal standards (e.g., d6-valsartan) improve accuracy . Cross-validation with nuclear magnetic resonance (NMR) spectroscopy is recommended to confirm structural integrity, particularly for distinguishing N1-glucuronidation from other isomers .
Q. How can researchers synthesize this compound in vitro for metabolic studies?
- Methodological Answer : Enzymatic synthesis using human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A3, UGT2B7) is standard. Incubation conditions should include 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, and 2 mM UDP-glucuronic acid at 37°C. Kinetic studies require optimizing substrate concentrations (e.g., 1–100 µM valsartan) and reaction times (30–120 min). Quantify yield via LC-MS/MS and validate with synthetic reference standards .
Q. What experimental controls are critical when studying this compound’s stability in plasma?
- Methodological Answer : Include (1) blank plasma spiked with glucuronidase to confirm hydrolysis susceptibility, (2) freeze-thaw cycle testing (−80°C to 25°C, 3 cycles), and (3) short-term stability at room temperature (4–24 hours). Use protease inhibitors (e.g., sodium fluoride) to prevent enzymatic degradation. Report recovery rates using matrix-matched calibration standards to account for ion suppression effects in LC-MS/MS .
Advanced Research Questions
Q. How do conflicting pharmacokinetic data on this compound’s half-life across species inform translational research?
- Methodological Answer : Discrepancies often arise from interspecies differences in UGT activity and enterohepatic recirculation. For example, rodent studies show faster clearance (t₁/₂ = 2–4 hours) due to higher UGT1A1 expression, whereas human studies report t₁/₂ = 6–8 hours. To resolve contradictions, conduct cross-species microsomal assays and physiologically based pharmacokinetic (PBPK) modeling. Validate with clinical samples from Phase I trials .
Q. What experimental designs address the challenges of low this compound abundance in urine?
- Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MAX) to enhance recovery from dilute urine. Isotope dilution assays (e.g., ¹³C-labeled glucuronide) improve sensitivity in low-concentration matrices. For longitudinal studies, normalize urinary concentrations to creatinine levels and account for circadian variability in sample collection protocols .
Q. How can researchers reconcile contradictory data on this compound’s role in drug-drug interactions (DDIs)?
- Methodological Answer : Conflicting reports may stem from UGT isoform-specific inhibition. For instance, fluconazole inhibits UGT2B7 but not UGT1A3, leading to variable DDI outcomes. Use recombinant UGT isoforms and selective inhibitors (e.g., hecogenin for UGT1A3) in vitro. Clinical studies should stratify patients by UGT polymorphisms (e.g., UGT2B7*2) and co-administered drugs (e.g., probenecid) .
Q. Methodological Guidance for Data Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in glucuronidation assays?
- Answer : Nonlinear regression (e.g., Michaelis-Menten kinetics) with bootstrap resampling (1,000 iterations) accounts for heteroscedasticity in enzyme activity data. Report Km and Vmax with 95% confidence intervals. For comparative studies (e.g., wild-type vs. polymorphic UGTs), use ANOVA with Tukey’s post hoc test and adjust for multiple comparisons .
Q. How should researchers validate computational models predicting this compound’s tissue distribution?
- Answer : Combine in silico predictions (e.g., QSAR models) with autoradiography or MALDI imaging in preclinical models. For human extrapolation, validate against positron emission tomography (PET) tracers in tissues expressing high UGT activity (e.g., liver, kidneys). Report concordance correlation coefficients (CCC) between predicted and observed concentrations .
Q. Tables for Key Data
Parameter | Human | Rat | Method | Reference |
---|---|---|---|---|
Plasma t₁/₂ (hours) | 6–8 | 2–4 | LC-MS/MS | |
Urinary Excretion (%) | 15–20 | 5–10 | SPE-LC-MS/MS | |
UGT Isoform Affinity (Km, µM) | 12.3 (UGT1A3) | 8.9 (UGT2B7) | Recombinant Assay |
Properties
Molecular Formula |
C₃₀H₃₇N₅O₉ |
---|---|
Molecular Weight |
611.64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.